N-[3-(methylsulfanyl)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Description
This compound features a triazolo[4,3-b]pyridazine core substituted with a methyl group at position 3 and a sulfanyl-linked acetamide moiety at position 4. The phenyl ring in the acetamide group is further modified with a methylsulfanyl (-SMe) substituent at the meta position.
Properties
Molecular Formula |
C15H15N5OS2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H15N5OS2/c1-10-17-18-13-6-7-15(19-20(10)13)23-9-14(21)16-11-4-3-5-12(8-11)22-2/h3-8H,9H2,1-2H3,(H,16,21) |
InChI Key |
SCYHCWBBASYDDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC(=CC=C3)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3-(methylsulfanyl)phenylamine, which is then reacted with 3-methyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogs and Modifications
a) C1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)
- Key Differences :
- The acetamide nitrogen is methylated (N-methyl), unlike the unmodified acetamide in the target compound.
- The phenyl group lacks a methylsulfanyl substituent, instead bearing a methyl-substituted triazolo-pyridazine.
- Pharmacological Profile :
- Blocks LIN28 binding to pri/pre-let-7, restoring let-7 maturation and suppressing cancer stem cell (CSC) differentiation .
- Reduces tumorsphere formation in vitro (IC₅₀ ~10–20 µM) and downregulates PD-L1, inhibiting tumor growth in vivo .
- Demonstrates anti-inflammatory effects by suppressing IL-6, IL-8, and VEGFα at 60–240 µM .
- Solubility : Dissolved in 10% DMSO for cellular assays, with 0.15% DMSO content in media .
b) 2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 852374-82-4)
- Data Limitations: No direct biological data are provided, but fluorinated analogs often exhibit improved target binding and pharmacokinetics compared to non-halogenated counterparts .
c) 2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS 877634-23-6)
- Key Differences :
- A methylphenyl group replaces the methyl-substituted triazolo-pyridazine in the target compound.
- Simpler acetamide group without a methylsulfanyl modification.
- Physicochemical Properties :
Mechanism of Action Comparison
Biological Activity
N-[3-(methylsulfanyl)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound are primarily associated with its potential as an antiviral , antimicrobial , and anticancer agent. The presence of the triazole and pyridazine moieties in its structure contributes to its diverse pharmacological effects.
Antiviral Activity
Recent studies have indicated that compounds containing triazole derivatives exhibit significant antiviral properties. For instance, certain triazole-based compounds have shown effectiveness against herpes simplex virus (HSV) with IC50 values indicating potent antiviral activity. The mechanism often involves inhibition of viral replication within host cells.
Case Study: Antiviral Efficacy
A study investigated the antiviral properties of various heterocyclic compounds, including those similar to this compound. It was found that derivatives with a triazole ring demonstrated up to 91% inhibition of HSV replication at a concentration of 50 µM with low cytotoxicity (CC50 600 µM) .
Antimicrobial Activity
The compound's thiazole and triazole components suggest potential antimicrobial activity. Research has shown that compounds with similar structures can exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Comparison
| Compound | Microbial Strain Tested | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| This compound | E. coli | 32 | Moderate |
| Similar Triazole Derivative | Staphylococcus aureus | 16 | High |
| Another Thiazole Compound | Pseudomonas aeruginosa | 64 | Low |
Anticancer Activity
The anticancer potential of this compound is supported by its ability to induce apoptosis in cancer cells. Compounds with similar structural features have been shown to inhibit cell growth in various cancer cell lines.
Research Findings on Anticancer Effects
In vitro studies have demonstrated that certain derivatives can significantly reduce cell viability in cancerous cells such as A549 (lung cancer) and HT-29 (colon cancer). For example, a related compound showed an IC50 value of 49.85 µM against A549 cell lines .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for viral replication or bacterial metabolism.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Disruption of Cellular Membranes : Its antimicrobial properties may arise from disrupting bacterial cell membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
